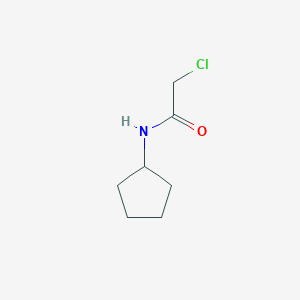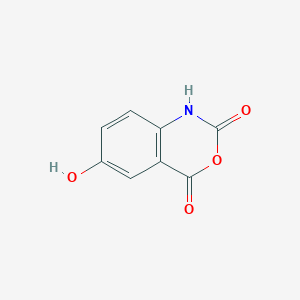
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde
説明
The compound “2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of chemical structure found in a variety of pharmaceuticals and recreational drugs . The benzylpiperazine moiety is attached to a fluorobenzaldehyde group, which is a type of aromatic aldehyde with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylpiperazine moiety and a fluorobenzaldehyde group. The benzylpiperazine moiety consists of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a benzyl group (a benzene ring attached to a CH2 group). The fluorobenzaldehyde group consists of a benzene ring with a fluorine atom and an aldehyde group (-CHO) attached .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The piperazine ring can also participate in various reactions, particularly if one of the nitrogen atoms is not substituted .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group and the basic piperazine ring could impact its solubility in different solvents. The fluorine atom could also influence its chemical stability and reactivity .科学的研究の応用
Application
“2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” is used in the synthesis of novel compounds with potential antimicrobial activity .
Method of Application
A series of novel compounds were synthesized by the reductive amination of a chromen-2-one derivative with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were then characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Results
The representative analogs were screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Synthesis of Novel Compounds
Application
“2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” can be used in the synthesis of novel compounds .
Method of Application
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized . The synthesis process involved the reductive amination of a chromen-2-one derivative with different substituted aromatic aldehydes using sodium cyanoborohydride .
Results
The newly synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The compounds were then screened for in vitro antimicrobial activity .
Chemical Research
Application
“2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” and its derivatives can be used in chemical research, particularly in the development of new chemical compounds .
Method of Application
These compounds can be synthesized and then used in various chemical reactions to produce new compounds . The exact methods and procedures can vary depending on the specific research goals and the type of compounds being synthesized .
Results
The results of such research can lead to the discovery of new chemical compounds with potential applications in various fields, including medicine, materials science, and more .
Synthesis of 2-(4-Benzylpiperazin-1-yl)ethan-1-amine
Application
“2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” can be used in the synthesis of “2-(4-Benzylpiperazin-1-yl)ethan-1-amine”, a compound that can be used in various chemical reactions to produce new compounds .
Method of Application
The exact methods and procedures can vary depending on the specific research goals and the type of compounds being synthesized .
Results
The results of such research can lead to the discovery of new chemical compounds with potential applications in various fields, including medicine, materials science, and more .
Synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid
Application
“2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” can also be used in the synthesis of “2-(4-Benzylpiperazin-1-yl)acetic acid”, another compound that can be used in various chemical reactions to produce new compounds .
Method of Application
The exact methods and procedures can vary depending on the specific research goals and the type of compounds being synthesized .
Results
The results of such research can lead to the discovery of new chemical compounds with potential applications in various fields, including medicine, materials science, and more .
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. Many benzylpiperazine derivatives have psychoactive effects and can be potentially harmful if misused . Additionally, the compound could potentially be hazardous to handle due to the reactivity of the aldehyde group.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQUOAVDCIQLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571033 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
CAS RN |
159944-64-6 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
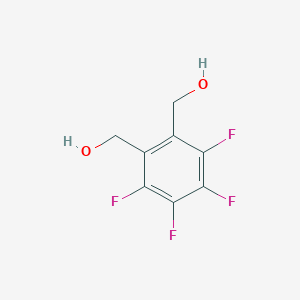
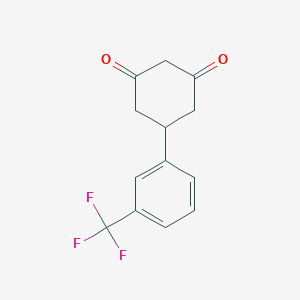
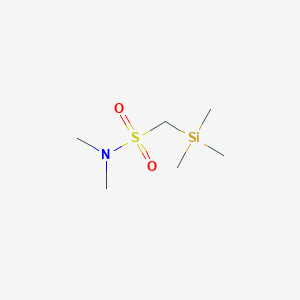
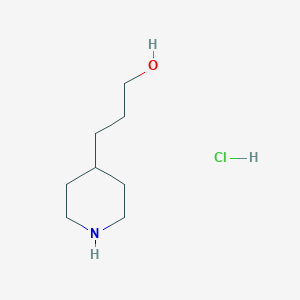
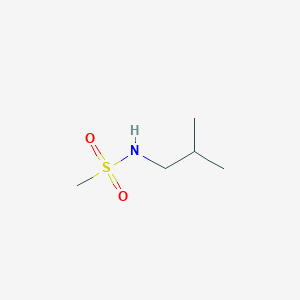
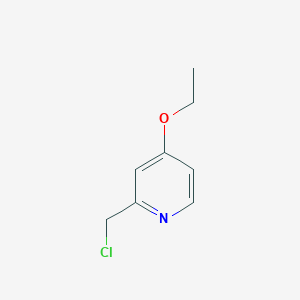
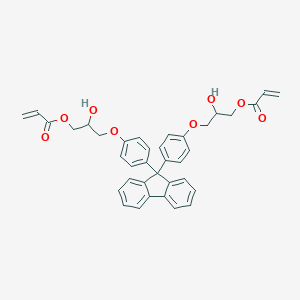
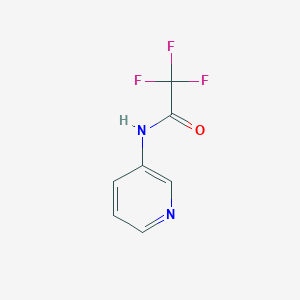
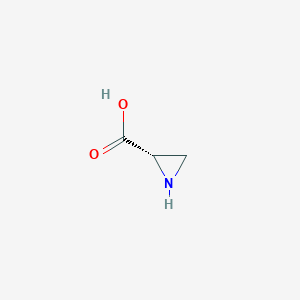
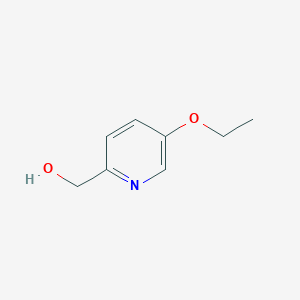
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)
